molecular formula C8H11NO B2419749 (3-Amino-4-methylphenyl)methanol CAS No. 81863-45-8

(3-Amino-4-methylphenyl)methanol

Cat. No. B2419749
CAS RN: 81863-45-8
M. Wt: 137.182
InChI Key: BCQKYGYTOHXGLL-UHFFFAOYSA-N
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Description

“(3-Amino-4-methylphenyl)methanol” is a chemical compound with the molecular formula C8H11NO . It is also known by other names such as “3-Amino-4-methylbenzyl alcohol” and "benzenemethanol, 3-amino-4-methyl-" . The molecular weight of this compound is 137.18 g/mol .


Synthesis Analysis

While specific synthesis methods for “(3-Amino-4-methylphenyl)methanol” were not found in the search results, it’s worth noting that similar compounds have been synthesized in microreactor systems .


Molecular Structure Analysis

The InChI string for “(3-Amino-4-methylphenyl)methanol” is InChI=1S/C8H11NO/c1-6-2-3-7 (5-10)4-8 (6)9/h2-4,10H,5,9H2,1H3 . The Canonical SMILES string is CC1=C (C=C (C=C1)CO)N . These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(3-Amino-4-methylphenyl)methanol” has a molecular weight of 137.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 137.084063974 g/mol . The topological polar surface area of the compound is 46.2 Ų .

Scientific Research Applications

Methanol as a Solubilizing Agent in Biological Membranes

Methanol is a common solubilizing agent for studying transmembrane proteins and peptides in biological and synthetic membranes. It significantly influences lipid dynamics in biological membranes, as shown in studies using small angle neutron scattering. Methanol affects 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics in lipid bilayers, highlighting its role in understanding the structure-function relationship in biomembrane studies (Nguyen et al., 2019).

Direct N-Monomethylation of Aromatic Primary Amines

Methanol is used as a methylating agent in the direct N-monomethylation of aromatic primary amines, including arylamines and arylsulfonamides. This reaction, carried out in the presence of a [Cp*IrCl2]2/NaOH system, is notable for its low catalyst loading, broad substrate scope, and excellent selectivities, demonstrating methanol's utility in synthetic chemistry (Li et al., 2012).

Use in Catalytic Reactions and Synthesis of Pharmaceuticals

Methanol serves as both a C1 synthon and H2 source for selective N-methylation of amines using RuCl3.xH2O as a catalyst. This method is applicable to various amines and is used in synthesizing pharmaceutical agents through late-stage functionalization. It also enables the synthesis of key pharmaceutical intermediates and drug molecules like benzocaine and butamben (Sarki et al., 2021).

Synthesis of Multi-Substituted Arenes

Methanol is used in the synthesis of multi-substituted arenes, such as (6-Amino-2-chloro-3-fluorophenyl)methanol, via palladium-catalyzed C-H halogenation reactions. This method offers advantages in terms of reaction conditions, yields, selectivity, and chemical diversity compared to traditional approaches (Sun et al., 2014).

Biological Conversion of Methanol to Specialty Chemicals

Methanol is an attractive substrate for the biological production of chemicals and fuels. Engineering of methylotrophic Escherichia coli to convert methanol to metabolites like naringenin demonstrates the potential of methanol in biomanufacturing and bioengineering (Whitaker et al., 2017).

Methanol in Energy and Chemical Industries

Methanol is a key component in the production of complex chemical structures and clean-burning fuels. Its role in reducing CO2 emissions, hydrogen storage, and applications in energy technologies like direct methanol fuel cells highlights its importance in sustainable practices and innovative industrial applications (Dalena et al., 2018).

Safety And Hazards

“(3-Amino-4-methylphenyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having Acute Toxicity (Oral - Aquatic Acute 1), Eye Irritation (2), and Skin Irritation (2) .

Future Directions

While specific future directions for “(3-Amino-4-methylphenyl)methanol” were not found in the search results, it’s worth noting that similar compounds, such as pyrazole derivatives, have been studied for their pharmacological activities . This suggests that “(3-Amino-4-methylphenyl)methanol” and similar compounds could have potential applications in the development of new drugs.

properties

IUPAC Name

(3-amino-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQKYGYTOHXGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-4-methylphenyl)methanol

CAS RN

81863-45-8
Record name 3-Amino-4-methylbenzyl Alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 3-amino-4-methylbenzoate (16.52 g, 0.1 mol) was dissolved in diglyme (150 ml), lithium borohydride (2.18 g, 0.1 mol) added, and the solution stirred at room temperature overnight. A further portion of lithium borohydride (2.18 g, 0.1 mol) was added, and the mixture heated at reflux for 20 minutes. The reaction was quenched with water, the solvent evaporated, the residue dissolved in water, the solution adjusted to pH 5 with hydrochloric acid, and the product extracted into dichloromethane. Drying, evaporation and trituration with ether gave 3-amino-4-methylbenzyl alcohol (7.3 g, 54%), m.p. 105°-107°.
Quantity
16.52 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Quantity
2.18 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Methyl-3-nitro benzylalcohol (9.7 g, 58 mmol) in ethanol (200 mL) was reduced under 4 atmospheres of hydrogen gas for 4 hours in the presence of 10% Pd/C (0.5 g) to yield after a standard workup 7.54 g (93%) of the title compound.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
93%

Citations

For This Compound
2
Citations
W Fan, W Chu, H Tian, Z Zhang, Y Feng… - Journal of …, 2022 - Wiley Online Library
In order to develop the high‐temperature‐released pyrrole aroma, two novel flavors precursors of methyl 2‐methyl‐5‐(((2‐methylbutanoyl)oxy)methyl)‐1‐propyl‐1H‐pyrrole‐3‐…
Number of citations: 5 onlinelibrary.wiley.com
P Roussel, M Bradley, P Kane, C Bailey, R Arnold… - Tetrahedron, 1999 - Elsevier
Following a high throughput screen (HTS) for the inhibition of the tissue factor/factor VIIa complex and the identification of a number of original hits a lead optimisation programme was …
Number of citations: 42 www.sciencedirect.com

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